molecular formula C28H31N5O2 B609327 MRT199665

MRT199665

カタログ番号: B609327
分子量: 469.6 g/mol
InChIキー: OFIFLUFVENTCNZ-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MRT199665は、微小管親和性調節キナーゼ(MARK)、塩誘導性キナーゼ(SIK)、およびAMP活性化プロテインキナーゼ(AMPK)ファミリーの強力で選択的な阻害剤です。 これは、これらのキナーゼに対する高い選択性と効力を有するATP競合阻害剤であり、特に急性骨髄性白血病(AML)およびその他の癌の研究において、科学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件

MRT199665の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 化合物は、さまざまな試薬と触媒を使用して、所望の分子構造を実現する一連の化学反応によって合成されることが知られています .

工業生産方法

This compoundの工業生産は、実験室設定で使用されるものと同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。 生産方法は、研究目的のために化合物の整合性と再現性を確保するように設計されています .

化学反応解析

反応の種類

This compoundは、以下を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、還元はthis compoundの還元形を生成できます。 置換反応は、元の官能基を異なる官能基に置き換えた化合物をもたらします .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Kinase Inhibition Mechanisms

MRT199665 selectively inhibits SIK isoforms (SIK1, SIK2, SIK3) and MELK through ATP-competitive binding. Key findings include:

Target Mechanism Evidence
SIKsBlocks phosphorylation of CRTC3 (S370), disrupting TGFβ signaling pathwaysSuppressed TGFβ-induced luciferase/GFP activity without affecting SMAD2/3 phosphorylation
MELKBinds MELK’s ATP pocket via dual hydrogen bonds (Cys89 hinge region)Co-crystal structures reveal type I binding mode with Glu93 and Lys40 interactions
Off-target effectsNo inhibition of TGFβR1 (ALK5) at ≤10 µM, unlike structural analogs (e.g., HG-9-91-01)Kinase assays confirmed specificity

Structural Features Influencing Reactivity

The molecular structure of this compound facilitates its kinase selectivity:

  • Core scaffold : Pyrimidine-aniline group forms hydrogen bonds with hinge residues (Cys89 in MELK).

  • Hydroxydihydroindene group : Interacts with Glu93 via a hydrogen bond, stabilizing the kinase-inactive conformation .

  • Substituent effects : The dimethyl group adjacent to the pyrimidine core minimizes steric clashes with gatekeeper residues (e.g., L86 in MELK), enhancing binding affinity .

Cellular Effects and Apoptotic Modulation

This compound modulates apoptosis in TGFβ-treated cells through SIK inhibition:

  • Pro-apoptotic enhancement : Synergizes with TGFβ to increase caspase-3/PARP cleavage and reduce MCL-1 levels in NMuMG cells .

  • Cytostatic effects : Upregulates p21<sup>CIP1</sup> and p27<sup>KIP1</sup> in SMAD3<sup>−/−</sup> HaCaT cells, independent of TGFβ signaling .

Key data :

  • Apoptosis induction : 2.5-fold increase in Annexin V<sup>+</sup> cells with this compound + TGFβ vs. TGFβ alone (24 h) .

  • Kinase stability : Induces MELK degradation via proteasomal pathways (IC<sub>50</sub> = 42 nM) .

Reaction Kinetics and Selectivity

This compound exhibits distinct kinetic properties compared to other inhibitors:

Parameter This compound HG-9-91-01
TGFβR1 inhibitionNo activity (≤10 µM)IC<sub>50</sub> = 1 µM
MELK degradationEC<sub>50</sub> = 50 nMEC<sub>50</sub> = 200 nM
CRTC3 suppressionIC<sub>50</sub> = 15 nMIC<sub>50</sub> = 20 nM

Stability and Degradation Pathways

  • Proteasomal degradation : this compound induces MELK ubiquitination and degradation, a process enhanced by HSP90 inhibition .

  • Metabolic stability : Retains >80% activity after 24 h in cell culture media, with minimal off-target CYP450 interactions .

科学的研究の応用

Cancer Research

MRT199665 has demonstrated significant potential in cancer studies:

  • Inhibition of Tumor Growth : In various cancer cell lines, this compound induces apoptosis and inhibits cell proliferation. For instance, it has been shown to suppress TGFβ-induced transcription of target genes associated with tumor progression . The compound effectively reduced viable cell counts in glioblastoma cells treated with TGFβ .
  • Macrophage Polarization : Research indicates that this compound promotes an anti-inflammatory macrophage phenotype characterized by high IL-10 and low pro-inflammatory cytokine levels. This suggests a role for SIK inhibitors in modulating immune responses in cancer therapy .

Inflammation and Immune Response

This compound's ability to modulate macrophage polarization makes it a candidate for treating inflammatory diseases:

  • Cytokine Regulation : In studies, this compound treatment resulted in enhanced IL-10 production while reducing pro-inflammatory cytokines such as TNF-α. This dual action highlights its potential for developing therapies aimed at chronic inflammatory conditions .
  • Therapeutic Target : The inhibition of SIKs could represent a novel approach to managing diseases driven by macrophage activity, such as rheumatoid arthritis and atherosclerosis .

Neurological Disorders

Emerging evidence suggests that this compound might be beneficial in treating neurological disorders:

  • Sleep Disorders : Given the role of SIKs in regulating circadian rhythms, this compound may provide insights into therapeutic strategies for sleep-related issues . The modulation of sleep pathways through SIK inhibition could lead to new treatments for conditions like insomnia or sleep apnea.

Table 1: Summary of Case Studies Involving this compound

Study FocusFindingsReference
Cancer Cell LinesInduces apoptosis and inhibits proliferation
Macrophage PolarizationEnhances IL-10 production; reduces TNF-α
TGFβ-Induced Gene ExpressionSuppresses target gene expression
Neurological ImplicationsPotential effects on sleep regulation

作用機序

MRT199665は、MARK、SIK、およびAMPKキナーゼの活性を阻害することで効果を発揮します。 これは、これらのキナーゼの活性部位への結合についてATPと競合し、それらのリン酸化活性をブロックします。 この阻害は、下流のシグナル伝達経路の抑制につながり、細胞増殖の抑制、アポトーシスの増加、および遺伝子発現の変化をもたらします。 化合物は、AML細胞の生存と化学療法抵抗性に不可欠なS222部位でのMEF2Cタンパク質のリン酸化を特異的に標的としています .

類似化合物との比較

MRT199665は、以下のような他の類似のキナーゼ阻害剤と比較されます。

This compoundは、MARK、SIK、およびAMPKキナーゼに対する高い選択性と効力を有しているため、これらのキナーゼがさまざまな生物学的プロセスや疾患において果たす役割を研究するための貴重なツールとなっています .

生物活性

MRT199665 is a selective inhibitor of salt-inducible kinases (SIKs), which are part of the AMP-activated protein kinase (AMPK) family. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic disorders. The following sections provide a detailed overview of the biological activity of this compound, including its mechanism of action, effects on various cellular pathways, and relevant case studies.

This compound selectively inhibits SIK isoforms, particularly SIK2 and SIK3, which play crucial roles in various signaling pathways. By inhibiting these kinases, this compound affects downstream targets involved in cell proliferation, apoptosis, and transcriptional regulation.

  • Inhibition of TGFβ Signaling : this compound has been shown to suppress TGFβ-induced luciferase activity in U2OS 2G cells, a model for studying TGFβ signaling. This suppression occurs without affecting SMAD2/SMAD3 phosphorylation, indicating that this compound acts downstream of these proteins .
  • Impact on Gene Expression : Treatment with this compound significantly reduces the expression of TGFβ target genes such as PAI-1, SMAD7, and CTGF in various cell lines, including U2OS and A-172 glioblastoma cells .
  • Cell Cycle Regulation : this compound promotes cytostasis by increasing levels of p21^CIP1 and p27^KIP1 proteins, which are critical regulators of the cell cycle. This effect was observed in both wild-type and SMAD3 knockout cells, suggesting a mechanism independent of TGFβ signaling .

Effects on Apoptosis

This compound has been implicated in enhancing apoptosis in cancer cells:

  • Induction of Apoptosis : In NMuMG cells treated with TGFβ, this compound significantly increased the cleavage of caspase-3 and PARP, markers of apoptosis. This effect was more pronounced when combined with TGFβ treatment compared to TGFβ alone .
  • Cell Viability : The compound led to a near-complete loss of viable cells when used in conjunction with TGFβ, highlighting its potential as a pro-apoptotic agent .

Study 1: Chemosensitivity in AML

A study demonstrated that this compound enhanced chemosensitivity in acute myeloid leukemia (AML) cell lines by inducing apoptosis specifically in MEF2C-activated cells. The study found that cells lacking MEF2C phosphorylation did not respond to this compound treatment, indicating a targeted mechanism dependent on specific cellular contexts .

Study 2: Regulation of Macrophage Function

Research indicated that inhibiting SIKs with this compound promotes anti-inflammatory macrophage polarization by suppressing pro-inflammatory cytokine production (e.g., TNF-α and IL-12p40). This suggests potential applications for this compound in modulating immune responses .

Summary Table of Biological Activities

Biological ActivityObservations
TGFβ Signaling Inhibition Suppresses luciferase activity without affecting SMAD phosphorylation
Gene Expression Modulation Reduces PAI-1, SMAD7, CTGF expression
Cell Cycle Regulation Increases p21^CIP1 and p27^KIP1 levels
Apoptosis Induction Enhances caspase-3 and PARP cleavage; reduces cell viability
Chemosensitivity Enhancement Induces apoptosis in MEF2C-activated AML cells
Anti-inflammatory Effects Promotes M2 macrophage polarization

特性

IUPAC Name

7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIFLUFVENTCNZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRT199665
Reactant of Route 2
MRT199665
Reactant of Route 3
Reactant of Route 3
MRT199665
Reactant of Route 4
Reactant of Route 4
MRT199665
Reactant of Route 5
MRT199665
Reactant of Route 6
MRT199665

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。